molecular formula C5H8N4 B3417692 1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine CAS No. 1125405-40-4

1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine

Cat. No.: B3417692
CAS No.: 1125405-40-4
M. Wt: 124.14 g/mol
InChI Key: MMVALNFEBZDYTA-UHFFFAOYSA-N
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Description

1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by a fused ring system consisting of a triazole ring and a pyridine ring.

Preparation Methods

The synthesis of 1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of pyridine derivatives with azides under solvothermal conditions. For instance, the reaction of pyridine with sodium azide in the presence of a suitable catalyst can yield the desired triazolopyridine compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the triazolopyridine ring.

    Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include solvents like dimethyl sulfoxide, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to elevated temperatures depending on the specific reaction .

Scientific Research Applications

1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design.

    Materials Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties. It can be incorporated into polymers and other materials to enhance their performance.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids. These studies help in understanding its potential as a therapeutic agent.

    Industrial Applications: The compound is used as an intermediate in the synthesis of various industrial chemicals and materials.

Properties

IUPAC Name

4,5,6,7-tetrahydro-2H-triazolo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4/c1-2-4-5(6-3-1)8-9-7-4/h1-3H2,(H2,6,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMVALNFEBZDYTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NNN=C2NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00621552
Record name 3,5,6,7-Tetrahydro-2H-[1,2,3]triazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856863-96-2, 1125405-40-4
Record name 3,5,6,7-Tetrahydro-2H-[1,2,3]triazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine
Reactant of Route 2
1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine
Reactant of Route 3
1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine
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1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine
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1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine
Reactant of Route 6
1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine

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